
N-(2-furylmethyl)-3-(1-piperidinylsulfonyl)benzamide
Vue d'ensemble
Description
N-(2-furylmethyl)-3-(1-piperidinylsulfonyl)benzamide, also known as TAK-733, is a small molecule inhibitor that targets the mitogen-activated protein kinase (MAPK) pathway. The MAPK pathway is a signaling pathway that regulates cell growth, differentiation, and survival. Dysregulation of this pathway has been implicated in various diseases, including cancer. TAK-733 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Mécanisme D'action
N-(2-furylmethyl)-3-(1-piperidinylsulfonyl)benzamide inhibits the activity of the MAPK pathway by binding to the ATP-binding site of the mitogen-activated protein kinase kinase (MEK) protein. MEK is a key component of the MAPK pathway and is responsible for activating downstream signaling molecules. By blocking MEK activity, this compound prevents the activation of the MAPK pathway and inhibits the growth and survival of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a specific effect on cancer cells that have mutations in the BRAF gene. These mutations are present in approximately 50% of melanomas and 10% of colorectal cancers. This compound has been shown to selectively target these cancer cells and induce apoptosis (cell death) in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-furylmethyl)-3-(1-piperidinylsulfonyl)benzamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and has a high degree of selectivity for the MAPK pathway. However, this compound has some limitations, including its low solubility in water and its potential toxicity to non-cancerous cells.
Orientations Futures
There are several potential future directions for the use of N-(2-furylmethyl)-3-(1-piperidinylsulfonyl)benzamide in cancer therapy. One direction is the development of combination therapies that target multiple pathways involved in cancer growth and survival. Another direction is the use of this compound in combination with immunotherapy to enhance the immune response against cancer cells. Additionally, further research is needed to understand the potential long-term effects of this compound on non-cancerous cells and to optimize its dosing and administration.
Conclusion
This compound is a promising small molecule inhibitor that targets the MAPK pathway and has shown potential as a treatment for various types of cancer. Its specific effect on cancer cells with BRAF mutations makes it a valuable tool for studying the role of the MAPK pathway in cancer growth and survival. Further research is needed to fully understand the potential of this compound in cancer therapy and to optimize its use in combination with other treatments.
Applications De Recherche Scientifique
N-(2-furylmethyl)-3-(1-piperidinylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical studies as a potential treatment for various types of cancer, including melanoma, breast cancer, and pancreatic cancer. This compound has been shown to inhibit the growth and proliferation of cancer cells by blocking the MAPK pathway.
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-3-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c20-17(18-13-15-7-5-11-23-15)14-6-4-8-16(12-14)24(21,22)19-9-2-1-3-10-19/h4-8,11-12H,1-3,9-10,13H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRYJBCLCAPXDRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 3-{[(4-phenyl-1-piperazinyl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B3608862.png)
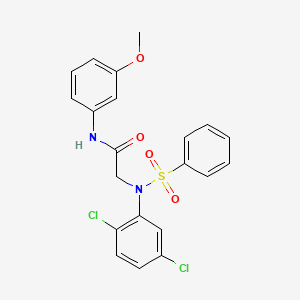
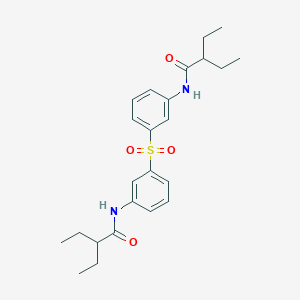
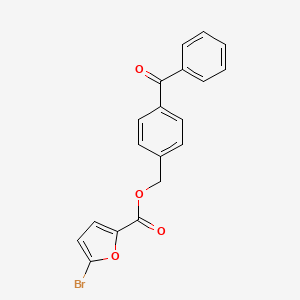
![N-[2-(cyclopentylamino)-2-oxoethyl]-4-methylbenzamide](/img/structure/B3608894.png)
![3-{[(2,4-dimethoxyphenyl)amino]carbonyl}phenyl propionate](/img/structure/B3608895.png)
![N-(2,5-dichlorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3608901.png)
![1-(4-methoxyphenyl)-2-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B3608909.png)

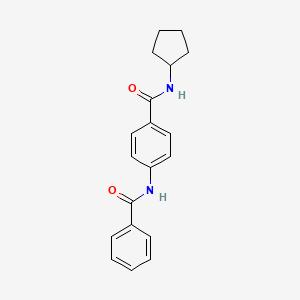
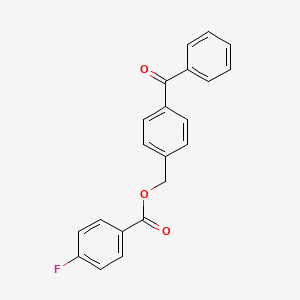
![3,4-dichloro-N-({4-methyl-5-[(2-oxo-2-phenylethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B3608945.png)
![2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-fluorophenyl)acetamide](/img/structure/B3608949.png)
![N-{[5-({2-[(3-bromophenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B3608958.png)